Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-4-5-12(17)9-15(8-11)10-16-6-7-19-15/h11-12,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVOKDTXKRXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection, cyclization, and functional group transformations. Key steps include:
-
Boc protection : Reacting precursors with Boc anhydride in the presence of triethylamine to introduce the tert-butyl group .
-
Spirocyclization : Using reagents like cyanogen bromide or ammonium carbonate to form the spirocyclic core under reflux conditions .
-
Purification : Column chromatography (e.g., chloroform/methanol, 9:1) ensures high purity .
-
Example : In related spiro compounds, N-Boc-nortropinone reacts with hydroxyacetophenone derivatives to form spiroquinazoline analogs .
- Data Table : Common Reagents and Conditions
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions. For example, δ 1.4 ppm (tert-butyl CH₃) and δ 3.5–4.5 ppm (morpholine protons) are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] = calculated 296.1864, observed 296.1862) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace methanol with dioxane/water mixtures to improve solubility and reduce side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance Boc protection efficiency .
- Temperature Control : Gradual warming from -78°C to RT minimizes undesired byproducts in spirocyclization .
- Case Study : Scaling tert-butyl spiro derivatives from 0.5 mmol to 10 mmol increased yields from 30% to 45% by optimizing solvent ratios and stirring rates .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
-
Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For example, cytotoxic evaluations in used standardized MTT assays .
-
Structural Confirmation : Re-validate compound purity via NMR and HRMS to rule out degradation .
-
Analog Testing : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify structure-activity relationships (SAR) .
- Data Table : Biological Activity Comparison of Derivatives
| Derivative | Substituent | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| Compound A | 7'-Cl | 12.3 | Topoisomerase II | |
| Compound B | 7'-F | 8.7 | Topoisomerase II | |
| Parent Compound | None | >50 | N/A |
Q. What computational methods predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Assess charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., opioid receptors for spiroalkaloids) .
- Example : The formyl group in tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate showed high electrophilicity (DFT), explaining its covalent binding to serine proteases .
Q. How does the spirocyclic structure influence functionalization?
- Methodological Answer : The rigid spiro framework directs regioselective reactions:
- Oxidation : The formyl group at C8 is selectively oxidized to carboxylic acids using KMnO₄ .
- Reduction : NaBH₄ reduces the formyl group to a hydroxymethyl group without affecting the bicyclic core .
- Substitution : Morpholine nitrogen undergoes alkylation (e.g., methyl iodide) to introduce diversifying groups .
Safety and Handling in Research Settings
Q. What are the best practices for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and chemical splash goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Comparative Structural Studies
Q. How do structural analogs compare in synthetic complexity and bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
